

# Spectroscopic Comparison: TBDPS-CHC vs. Cyclohexanecarboxylic Acid

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Compound of Interest		
Compound Name:	TBDPS-CHC	
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This guide provides a detailed spectroscopic comparison of tert-Butyldiphenylsilyl cyclohexanecarboxylate (**TBDPS-CHC**) and its deprotected form, cyclohexanecarboxylic acid (CHC). The analysis focuses on key spectroscopic techniques—NMR, IR, and Mass Spectrometry—to highlight the structural changes resulting from the removal of the tert-butyldiphenylsilyl (TBDPS) protecting group. This information is valuable for researchers in organic synthesis and drug development for reaction monitoring and compound characterization.

## **Data Presentation**

The following tables summarize the key spectroscopic data for both **TBDPS-CHC** and CHC. It is important to note that while extensive experimental data is available for cyclohexanecarboxylic acid, the data for **TBDPS-CHC** is largely predicted based on the known spectral characteristics of the TBDPS and cyclohexanecarboxylate moieties due to the limited availability of direct experimental spectra in public databases.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted for **TBDPS-CHC**, Experimental for CHC)



Assignment	TBDPS-CHC Chemical Shift $(\delta, ppm)$	CHC Chemical Shift (δ, ppm)
Phenyl-H	~7.6-7.8 (m, 4H), ~7.3-7.5 (m, 6H)	-
Cyclohexyl-H (α to C=O)	~2.4 (m, 1H)	2.33 (tt, J = 11.4, 3.7 Hz, 1H) [1]
Cyclohexyl-H	~1.2-2.0 (m, 10H)	1.94 (m, 2H), 1.76 (m, 2H), 1.65 (m, 1H), 1.45 (m, 2H), 1.25 (m, 3H)[1]
tert-Butyl-H	~1.1 (s, 9H)	-
Carboxylic Acid-H	-	~12 (br s, 1H)

Table 2: 13C NMR Spectroscopic Data (Predicted for TBDPS-CHC, Experimental for CHC)

Assignment	TBDPS-CHC Chemical Shift $(\delta, ppm)$	CHC Chemical Shift ( $\delta$ , ppm)
Carbonyl-C	~175	182.75[1]
Phenyl-C (ipso)	~133	-
Phenyl-C	~135, ~130, ~128	-
Cyclohexyl-C (α to C=O)	~44	42.91[1]
Cyclohexyl-C	~29, ~26, ~25	28.75, 25.67, 25.32[1]
Si-C(tert-Butyl)	~19	-
tert-Butyl-C	~27	-

Table 3: IR Spectroscopic Data



Functional Group	TBDPS-CHC Vibrational Frequency (cm <sup>-1</sup> )	CHC Vibrational Frequency (cm <sup>-1</sup> )
C=O Stretch	~1720-1700 (ester)	~1700 (carboxylic acid dimer) [2]
O-H Stretch	-	3300-2500 (broad, carboxylic acid)[2]
Si-O-C Stretch	~1100-1050	-
C-H Stretch (Aromatic)	~3100-3000	-
C-H Stretch (Aliphatic)	~2950-2850	~2930, 2855[2]
Si-Ph Stretch	~1430, ~1115	-

Table 4: Mass Spectrometry Data

Parameter	TBDPS-CHC	CHC
Molecular Formula	C23H30O2Si	C7H12O2
Molecular Weight	366.57 g/mol	128.17 g/mol [3][4][5]
Predicted Key Fragments (m/z)	309 [M-57] <sup>+</sup> (loss of tert-butyl), 199 [Ph <sub>2</sub> SiOH] <sup>+</sup>	128 [M]+, 111, 83, 55[3]

# **Experimental Protocols**

1. Synthesis of tert-Butyldiphenylsilyl cyclohexanecarboxylate (TBDPS-CHC)

This procedure outlines a general method for the silylation of a carboxylic acid.

- Materials: Cyclohexanecarboxylic acid, tert-butyldiphenylsilyl chloride (TBDPSCI), imidazole, and anhydrous N,N-dimethylformamide (DMF).
- Procedure:



- To a solution of cyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
- To this mixture, add TBDPSCI (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **TBDPS-CHC**.
- 2. Deprotection of TBDPS-CHC to Cyclohexanecarboxylic Acid

This protocol describes the cleavage of the TBDPS ether using tetrabutylammonium fluoride (TBAF).

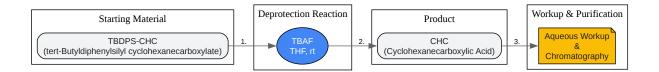
- Materials: **TBDPS-CHC**, tetrabutylammonium fluoride (TBAF) solution (1M in THF), tetrahydrofuran (THF), and a suitable workup solution (e.g., saturated aqueous ammonium chloride or dilute HCl).
- Procedure:
  - Dissolve TBDPS-CHC (1.0 eq) in THF.
  - Add the TBAF solution (1.1-1.5 eq) to the reaction mixture at room temperature.
  - Stir the reaction and monitor its progress by TLC until the starting material is consumed.
  - Quench the reaction by adding a saturated agueous solution of ammonium chloride.



- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting cyclohexanecarboxylic acid by recrystallization or silica gel column chromatography if necessary.

## Visualization of the Experimental Workflow

The following diagram illustrates the chemical transformation and the overall workflow from the protected **TBDPS-CHC** to the deprotected cyclohexanecarboxylic acid.



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Caption: Deprotection workflow of **TBDPS-CHC** to CHC.

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